3-(4-Morpholinylmethyl)phenol
Overview
Description
3-(4-Morpholinylmethyl)phenol is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is a phenolic compound that contains a morpholine ring attached to a benzene ring via a methylene bridge. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known to be used as a reagent in the synthesis of certain compounds , suggesting that its targets could be specific chemical structures or functional groups within these compounds.
Mode of Action
The mode of action of 3-(4-Morpholinylmethyl)phenol involves its interaction with its targets to facilitate chemical reactions. As a Grignard reagent, it can participate in Grignard reactions, which are a common method for forming carbon-carbon bonds .
Biochemical Pathways
It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3h-xanthen-3-iminium (cdy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (nspcs) . This suggests that it may play a role in biochemical pathways related to fluorescence and cellular imaging.
Result of Action
The result of the action of this compound is the formation of new compounds through its role as a reagent in chemical reactions . For example, it is used in the synthesis of CDy5, a fluorescent chemical probe .
Action Environment
The action of this compound, like other Grignard reagents, is influenced by environmental factors such as temperature and the presence of water or certain functional groups . These factors can affect the stability of the Grignard reagent and the efficacy of the reactions it participates in.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Morpholinylmethyl)phenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl morpholine with appropriate reagents . Another method involves the use of rongalite in ethanol and water at room temperature, followed by irradiation for three hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenolic hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-(4-Morpholinylmethyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholinomethyl)phenol
- 4-(Morpholinomethyl)phenol
- 2-(Morpholinomethyl)phenol
Uniqueness
3-(4-Morpholinylmethyl)phenol is unique due to the specific position of the morpholine ring on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects due to the positional isomerism .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXWMIFIZMHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534116 | |
Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87476-73-1 | |
Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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